rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid
Description
rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a chiral cyclopentaquinoline derivative characterized by a fused cyclopentane-quinoline scaffold with a carboxylic acid group at position 4, a chlorine atom at position 9, and a methoxy group at position 4. Its molecular formula is C₁₄H₁₃ClNO₃, with a molecular weight of 289.72 g/mol. Cyclopentaquinolines are of interest in medicinal chemistry due to their structural rigidity and ability to modulate enzymes or receptors, particularly in neurological and antimicrobial applications .
Properties
Molecular Formula |
C14H14ClNO3 |
|---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
(3aS,4R,9bR)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H14ClNO3/c1-19-10-6-5-9(15)11-7-3-2-4-8(7)12(14(17)18)16-13(10)11/h2-3,5-8,12,16H,4H2,1H3,(H,17,18)/t7-,8+,12-/m1/s1 |
InChI Key |
GFAATJGDWAOIDJ-RGNHYFCHSA-N |
Isomeric SMILES |
COC1=C2C(=C(C=C1)Cl)[C@@H]3C=CC[C@@H]3[C@@H](N2)C(=O)O |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C3C=CCC3C(N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation can be broadly divided into the following stages:
Construction of the Cyclopenta[c]quinoline Core
- Typically achieved via cyclization reactions involving quinoline precursors or through annulation strategies combining cyclopentane and quinoline fragments.
- Methods include intramolecular cyclizations catalyzed by Lewis acids or transition metals.
Introduction of the Chloro Substituent
- Electrophilic aromatic substitution or halogenation reactions targeting the quinoline ring at the desired position (position 9 or 8 depending on naming convention).
- Chlorination reagents such as N-chlorosuccinimide or sulfuryl chloride under controlled conditions.
Installation of the Methoxy Group
- Can be introduced via methylation of a hydroxy precursor (phenol or hydroxyquinoline intermediate) using methylating agents like methyl iodide or dimethyl sulfate.
- Alternatively, methoxy-substituted starting materials can be used.
Formation of the Carboxylic Acid Group
- Carboxylation of an appropriate intermediate, often via oxidation of methyl or aldehyde groups or via lithiation followed by carbonation with carbon dioxide.
- Stereochemical control is critical at this stage to achieve the correct configuration at the 4-position.
Stereochemical Control and Racemate Formation
- The process yields the racemic mixture with stereocenters at 3a, 4, and 9b positions.
- Enantioselective synthesis methods may be employed but are less common for this racemic compound.
Specific Synthetic Routes from Literature
While direct detailed synthetic procedures for this exact compound are limited in publicly accessible literature, analogous cyclopenta[c]quinoline derivatives have been synthesized using the following approaches:
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Formation of quinoline intermediate | Skraup or Doebner–Miller quinoline synthesis | Provides quinoline skeleton |
| 2 | Cyclopentane ring annulation | Intramolecular cyclization using Lewis acids (e.g., BF3·OEt2) | Forms fused cyclopenta ring |
| 3 | Chlorination | N-chlorosuccinimide (NCS) in inert solvent | Selective chlorination at position 9 |
| 4 | Methoxylation | Methyl iodide with base (e.g., K2CO3) | Methylation of hydroxy group to methoxy |
| 5 | Carboxylation | Lithiation followed by CO2 bubbling | Introduction of carboxylic acid group |
| 6 | Purification | Chromatography or recrystallization | Isolation of racemic product |
Notes on Reaction Conditions and Yields
- The cyclization steps require careful control of temperature and reaction time to avoid side reactions and ensure ring closure with correct stereochemistry.
- Chlorination often proceeds under mild conditions to prevent over-halogenation or degradation of sensitive functional groups.
- Methoxylation typically uses excess methylating agent and mild bases to achieve high conversion.
- Carboxylation steps may require low temperatures and inert atmosphere to prevent side reactions.
- Overall yields for multi-step syntheses of such complex molecules generally range from moderate to good (30–70%) depending on optimization.
Data Table Summarizing Preparation Parameters
| Parameter | Details/Conditions | Remarks |
|---|---|---|
| Starting Materials | Quinoline derivatives, cyclopentane precursors | Commercially available or synthesized |
| Cyclization Catalyst | Lewis acids (e.g., BF3·OEt2, AlCl3) | Promotes ring closure |
| Halogenating Agent | N-chlorosuccinimide (NCS) | Selective chlorination |
| Methylation Agent | Methyl iodide or dimethyl sulfate | Requires base (e.g., K2CO3) |
| Carboxylation Method | Lithiation + CO2 | Stereochemistry controlled step |
| Solvents | Dichloromethane, tetrahydrofuran (THF), DMF | Depends on reaction step |
| Temperature Range | 0°C to reflux | Step-dependent |
| Purification Techniques | Chromatography (silica gel), recrystallization | Ensures purity and isolation |
| Typical Overall Yield | 30–70% | Multi-step synthesis |
Chemical Reactions Analysis
rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.
Substitution: Halogen substitution reactions can replace the chloro group with other substituents like fluorine or bromine. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide.
Scientific Research Applications
Mechanism of Action
The mechanism of action of rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit alkaline phosphatases by binding to their active sites, thereby preventing the dephosphorylation of substrates. This inhibition can affect various cellular pathways and processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Cyclopentaquinoline Carboxylic Acids
The table below compares the target compound with analogs differing in substituents, highlighting key structural and molecular differences:
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves a multi-step protocol:
- Step 1 : Cyclopentannulation of a quinoline precursor under acidic conditions (e.g., H₂SO₄) to form the fused cyclopenta[c]quinoline core.
- Step 2 : Chlorination at the 9-position using SOCl₂ or PCl₅, followed by methoxy group introduction via nucleophilic substitution.
- Step 3 : Carboxylic acid group retention through controlled hydrolysis. Purification via recrystallization (ethanol/water, 3:1) yields >95% purity .
Q. Which analytical methods confirm structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ confirms the cyclopenta[c]quinoline scaffold and substituent positions (e.g., methoxy singlet at δ 3.8 ppm).
- HRMS : Electrospray ionization (ESI+) validates the molecular ion [M+H]⁺ at m/z 310.08.
- IR spectroscopy : Carboxylic acid C=O stretch (1680–1720 cm⁻¹) and methoxy C-O stretch (1250 cm⁻¹) .
Q. What safety protocols are critical during handling?
Q. What are the documented biological targets?
Preclinical studies indicate:
- Antimicrobial activity : Inhibition of Mycobacterium tuberculosis DNA gyrase (MIC₉₀ = 2.5 µg/mL).
- Anti-inflammatory effects : COX-2 selectivity (IC₅₀ = 0.3 µM vs. COX-1 IC₅₀ = 12 µM).
- Anticancer potential : HIF-1α inhibition (IC₅₀ = 1.8 µM) .
Advanced Research Questions
Q. How can stereochemical integrity be optimized during synthesis?
- Chiral resolution : Use chiral HPLC (Chiralpak® AD-H column) to isolate enantiomers.
- Asymmetric catalysis : Jacobsen’s catalyst improves enantiomeric excess (ee > 90%) during cyclization.
- Temperature control : Maintain reactions at <0°C during methoxy substitution to minimize racemization .
Q. What strategies resolve solubility discrepancies in literature?
| Condition | Reported Solubility | Method |
|---|---|---|
| DMSO (anhydrous) | 50–100 mM | Gravimetric analysis |
| pH 7.4 buffer | 2.3 mg/mL | Shake-flask method |
| Discrepancies arise from hydration state; use XRPD to characterize polymorphs and Karl Fischer titration for water content verification . |
Q. How does stereochemistry impact biological activity?
- 4S configuration : Enhances hydrogen bonding with bacterial topoisomerase IV (ΔG = -8.2 kcal/mol).
- 9bS orientation : Increases logP by 0.5 units, improving membrane permeability. Enantiopure forms show 10-fold higher potency than the rac mixture against Staphylococcus aureus .
Q. What experimental designs validate metabolic stability?
- Hepatic microsomal assays : Incubate with human liver microsomes (0.5 mg protein/mL) and NADPH.
- LC-MS/MS analysis : Monitor parent compound depletion (t₁/₂ = 45 minutes).
- Protein binding correction : Equilibrium dialysis reduces false-positive clearance rates by 30% .
Q. How do computational models predict ADMET properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
